2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol
Description
Properties
Molecular Formula |
C11H16BrNOS |
|---|---|
Molecular Weight |
290.22 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16BrNOS/c12-8-5-6-15-11(8)7-13-9-3-1-2-4-10(9)14/h5-6,9-10,13-14H,1-4,7H2 |
InChI Key |
NRBQWGMLZPYXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=C(C=CS2)Br)O |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis Strategies
The synthesis of 2-{[(3-bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol predominantly involves two key stages:
- Formation of the amino linkage between the cyclohexanol derivative and the heterocyclic thiophene moiety.
- Introduction of the bromothiophene substituent onto the amino group.
These steps are often executed via nucleophilic substitution, reductive amination, or acylation reactions, with the choice of method depending on the desired functionalization and the starting materials' reactivity.
Synthetic Route Based on Literature and Patents
Starting Materials
- Cyclohexan-1-ol derivatives : Typically prepared through reduction of cyclohexanone or cyclohexanone derivatives.
- 3-Bromothiophene derivatives : Usually obtained via halogenation of thiophene or its derivatives.
Key Reaction Steps
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| Step 1: Nucleophilic substitution or amination | Formation of the amino linkage between cyclohexanol and the heterocyclic moiety | Amino group introduction via reductive amination or nucleophilic substitution using halogenated thiophene derivatives | , |
| Step 2: Bromination of thiophene | Introduction of bromine at the 3-position of thiophene | Electrophilic aromatic substitution with bromine in acetic acid or other solvents, controlled temperature | |
| Step 3: Formation of the methyl linkage | Connecting the bromothiophene to the amino group on cyclohexanol | Alkylation using halogenated intermediates or via Mannich-type reactions |
Specific Synthesis Protocols
Method A: Reductive Amination Approach
-
- React cyclohexanone or cyclohexanol derivatives with formaldehyde or methylating agents to generate the methylated intermediate.
- Introduce the amino group via reductive amination with 3-bromothiophene-2-carboxaldehyde.
- Use reducing agents such as sodium borohydride or sodium cyanoborohydride under mild conditions.
- Final purification through chromatography yields the target compound.
-
- High selectivity and yield.
- Mild reaction conditions.
References : Based on general amination protocols outlined in patent literature.
Method B: Halogenation and Nucleophilic Substitution
-
- Brominate thiophene to obtain 3-bromothiophene using bromine in acetic acid at controlled temperatures.
- Convert 3-bromothiophene into a suitable methylating agent, such as a methyl halide.
- React with cyclohexan-1-ol derivatives bearing amino groups, facilitated by base catalysis.
- Purify via recrystallization or chromatography.
-
- Well-established halogenation procedures.
- Suitable for large-scale synthesis.
References : Patents describing halogenation of heterocycles,.
Optimization of Reaction Conditions
Supporting Data and Research Discoveries
Notes on Purification and Characterization
- Purification : Chromatography (silica gel, reverse-phase) and recrystallization are standard.
- Characterization : Confirmed via NMR, mass spectrometry, and IR spectroscopy, matching literature data.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Cyclohexanol Derivatives
The target compound shares its cyclohexanol core with several pharmacologically active molecules, but its substituents differentiate it significantly:
Key Observations :
Physicochemical Properties
- Molecular Weight : Tramadol (263.38 g/mol) vs. estimated ~300 g/mol for the target compound (due to bromine’s mass).
- Solubility : Methoxy groups (e.g., Tramadol) enhance water solubility vs. bromothiophene’s hydrophobicity.
- Stereochemistry: Compounds like (1R,2R)-2-[[di(methyl-d3)amino]methyl]-1-(3-methoxyphenyl)cyclohexanol highlight the importance of stereoisomerism in pharmacological activity, suggesting the target compound’s stereochemistry must be rigorously controlled.
Pharmacological and Regulatory Considerations
- Methoxmetamine: A ketone-based analog with dissociative effects, underscoring the cyclohexanol/cyclohexanone dichotomy’s impact on bioactivity .
- Target Compound: The bromothiophene moiety may confer unique binding profiles, possibly targeting non-opioid receptors (e.g., serotonin or ion channels). Regulatory status would depend on toxicity and abuse liability studies.
Structural Characterization Techniques
- NMR Spectroscopy : Used extensively for analogs like compound 15 (δ 7.33–6.78 ppm for aromatic protons) . The target compound’s $^1$H NMR would show distinct thiophene and bromine-adjacent proton shifts.
- X-ray Crystallography: SHELXL and OLEX2 are standard tools for resolving cyclohexanol derivatives’ stereochemistry, applicable to the target compound.
Biological Activity
The compound 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol, with the CAS number 1247639-08-2, is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H16BrNOS
- Molecular Weight : 290.22 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromothiophene with cyclohexanone derivatives under specific conditions. The process may utilize various reagents to facilitate the formation of the amine and alcohol functionalities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromothiophene moiety enhances its interaction capabilities, potentially modulating various biological processes.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties, particularly against certain Gram-negative bacteria. For instance, it has been reported to inhibit secretion in the type III secretion system (T3SS), which is crucial for bacterial virulence. In high concentrations (e.g., 50 μM), it can reduce secretion by approximately 50% without being cytotoxic .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, disrupting normal enzymatic functions.
Case Studies
- Inhibition of T3SS : A study demonstrated that at a concentration of 50 μM, this compound significantly inhibited the activity of CPG2, a model enzyme used to study T3SS activity in C. rodentium .
- Cytotoxicity Assessment : In another experiment assessing cytotoxic effects, the compound was found to be non-cytotoxic at concentrations that effectively inhibited bacterial secretion .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar amine structure without bromothiophene | Moderate antimicrobial activity |
| Compound B | Lacks cyclohexanol group | Low enzyme inhibition |
| Compound C | Contains thiophene but different substituents | High cytotoxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves coupling 3-bromo-2-(bromomethyl)thiophene with cyclohexanol-derived amines. Bromomethyl intermediates (e.g., bromomethylcyclohexane derivatives) can be synthesized via free-radical bromination or nucleophilic substitution . Key intermediates should be characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. For example, brominated intermediates exhibit distinct -NMR signals between δ 3.5–4.5 ppm for methylene protons adjacent to bromine .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended, with stability assessed via HPLC under varying pH (4–9) and temperature (4–37°C). Cyclohexanol derivatives often show improved solubility in ethanol-water mixtures (60:40 v/v) due to hydrogen bonding . Stability studies should monitor degradation products using mass spectrometry, focusing on hydrolysis of the bromothiophene moiety under acidic conditions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of hydroxyl (broad peak ~3200–3500 cm) and amine (N–H stretch ~3300 cm) groups.
- NMR : -NMR should resolve aromatic protons from the thiophene ring (δ 6.8–7.5 ppm) and cyclohexanol protons (δ 1.2–2.5 ppm). -NMR can distinguish carbons adjacent to bromine (~30–40 ppm for C–Br) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (CHBrNOS requires m/z 325.0084) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of the bromothiophene-cyclohexanol hybrid?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Catalysts : Pd-catalyzed coupling for thiophene-amine bonds reduces side reactions compared to thermal methods .
- Solvent Effects : Polar solvents (e.g., acetonitrile) improve reaction homogeneity, while additives like KCO neutralize HBr by-products .
- Temperature Control : Lower temperatures (0–25°C) suppress cyclohexanol ring-opening reactions . Monitor reaction progress via TLC (R = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. What computational methods are suitable for predicting the conformational flexibility of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to model cyclohexanol chair conformations and thiophene ring orientation. Solvent effects (e.g., PCM model for DMSO) refine energy barriers for rotational isomerism . Compare results with X-ray crystallography (if available) to validate dihedral angles between the thiophene and cyclohexanol moieties .
Q. How can enantiomeric resolution be achieved for the chiral amine group in this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC separation. Mobile phases with hexane/isopropanol (90:10 v/v) and 0.1% trifluoroacetic acid enhance resolution. Circular dichroism (CD) spectroscopy at 220–260 nm confirms enantiopurity .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Cross-validate using orthogonal techniques:
- NMR vs. X-ray : If NMR suggests multiple conformers, single-crystal X-ray diffraction resolves absolute configuration .
- Mass Spec vs. Elemental Analysis : Discrepancies in molecular ion peaks may indicate residual solvents; elemental analysis (C, H, N) provides definitive composition .
- Statistical Tools : Principal component analysis (PCA) of FTIR or Raman spectra identifies batch-to-batch variability .
Q. What strategies mitigate conflicting reactivity predictions between computational models and experimental results?
- Methodological Answer : Re-evaluate computational parameters:
- Solvent Models : Switch from gas-phase to explicit solvent models (e.g., COSMO-RS) for more accurate transition-state energies .
- Basis Sets : Higher-level basis sets (e.g., 6-311+G(d,p)) improve bromine atom polarization effects .
- Experimental Validation : Use kinetic isotope effects (KIEs) or Hammett plots to correlate computational activation energies with observed reaction rates .
Safety and Handling
Q. What precautions are essential when handling the bromothiophene moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
